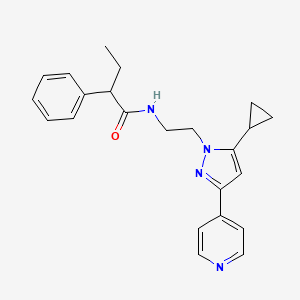

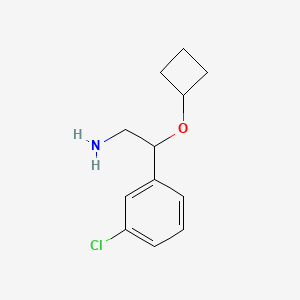

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

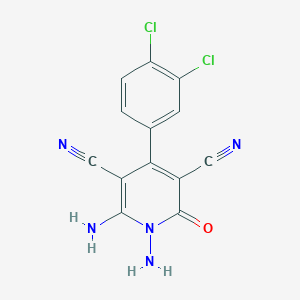

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a synthetic compound that belongs to the class of tetrahydroquinolines, which have been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Rh(III)-catalyzed Directed C-H Olefination

A study conducted by Rakshit et al. (2011) presents an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process, characterized by its mildness, practicality, selectivity, and high yields, leverages the N-O bond as an internal oxidant. The research underscores the compound's utility in selective formation of valuable tetrahydroisoquinolinone products, illustrating its significance in synthetic organic chemistry (Rakshit, Grohmann, Besset, & Glorius, 2011).

Sigma-2 Receptor Probe Development

Xu et al. (2005) detail the synthesis and in vitro evaluation of benzamide analogues, including N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide derivatives, as sigma-2 receptor probes. These compounds demonstrated high affinity for sigma-2 receptors, suggesting their potential as tools for studying receptor binding and signaling in neurological research (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Antitumor Agents via Pd-catalyzed C-H Amidation

Hikawa et al. (2012) explored a palladium-catalyzed domino reaction involving o-aminobenzamides with benzyl alcohols, leading to the synthesis of 4-phenylquinazolinones. This methodology, emphasizing the compound's role in facilitating N-benzylation, benzylic C-H amidation, and dehydrogenation, highlights its contribution to developing novel antitumor agents (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Investigating Isoquinolinyl-benzamides for Anticonvulsant Activity

Chan et al. (1998) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides through high-throughput screening for their potential anticonvulsant activity. This study showcases the compound's utility in the development of new pharmaceuticals targeting neurological disorders (Chan, Hadley, Harling, Herdon, Jerman, Orlek, Stean, Thompson, Upton, & Ward, 1998).

Propiedades

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-29-21-11-7-18(8-12-21)24(28)25-20-10-13-22-19(15-20)9-14-23(27)26(22)16-17-5-3-2-4-6-17/h2-8,10-13,15H,9,14,16H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDYBGPZFMWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

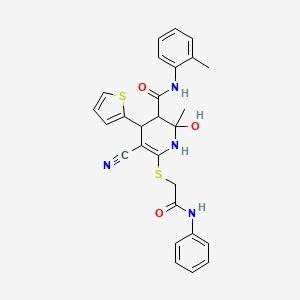

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)

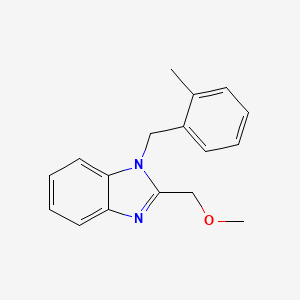

![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)

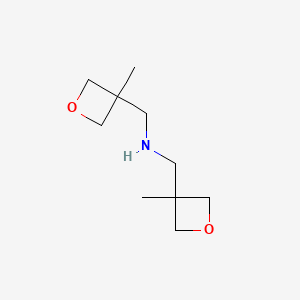

![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)